2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid

Lipophilicity Drug-likeness Membrane permeability

This heterocyclic fragment (MW 215.64 Da, 2 rotatable bonds) features a 5,6-dihydro ring system distinct from fully aromatic imidazo[1,2-a]pyrazines. The 3-chloro substituent provides anomalous scattering for unambiguous X-ray crystallographic phasing of kinase targets (PI3K/Aurora series). The acetic acid handle (pKa 3.72) enables standard carbodiimide or HATU-mediated conjugation. Verify identity via InChI Key BGPVYDMEKWYAKK-UHFFFAOYSA-N: database entries often misannotate this compound as CP-465,022. For fragment-based screening and targeted conjugate synthesis.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 2091688-39-8
Cat. No. B1480079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid
CAS2091688-39-8
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1CC(=O)O
InChIInChI=1S/C8H10ClN3O2/c9-6-3-10-7-4-11(5-8(13)14)1-2-12(6)7/h3H,1-2,4-5H2,(H,13,14)
InChIKeyBGPVYDMEKWYAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid (CAS 2091688-39-8): Scaffold Identity and Core Characteristics


2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid (CAS 2091688-39-8) is a heterocyclic small molecule with a partially saturated imidazo[1,2-a]pyrazine core, a chloro substituent at the 3-position, and an acetic acid side chain at the 7-position (molecular formula C₈H₁₀ClN₃O₂, MW 215.64 g/mol, typical purity ≥95%) [1]. The imidazo[1,2-a]pyrazine scaffold has established precedent as a privileged kinase-inhibitor core, with multiple series demonstrating potent PI3K inhibition (e.g., IC₅₀ values reaching 0.06 nM for optimized analogues in PI3Kα assays) and Aurora A/B kinase engagement [2][3]. This specific compound features a saturated 5,6-dihydro ring system that differentiates it from fully aromatic imidazo[1,2-a]pyrazines, conferring distinct conformational and reactivity properties relevant to fragment-based drug discovery and targeted conjugate synthesis.

Why Generic Imidazo[1,2-a]pyrazine Substitution Fails: Structural Determinants for 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid Selection


The imidazo[1,2-a]pyrazine chemical space contains structurally diverse analogues whose biological and physicochemical properties are exquisitely sensitive to ring saturation, substitution pattern, and side-chain identity [1]. The 3-chloro substituent on the target compound directly modulates electronic distribution across the bicyclic core—quantitatively reflected in a computed XLogP3 of -2.1 versus approximately -1.5 for the des-chloro analogue (CAS 1468803-20-4)—altering lipophilicity, solubility, and target-binding potential [2]. Variation in the carboxylic acid linker length (acetic acid vs. propanoic acid homologues) changes rotatable bond count (2 vs. 3) and pKa (3.72 vs. ~4.2), which directly impact ionization state at physiological pH and conjugation chemistry efficiency [2][3]. Furthermore, misannotation in commercial databases—most notably the erroneous assignment of this compound as CP-465,022 (which structurally corresponds to an AMPA receptor antagonist with a different scaffold)—makes rigorous structural verification essential for procurement decisions [4].

Quantitative Differentiation Evidence: 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 3-Chloro Derivative vs. Des-Chloro Core Scaffold

The introduction of the 3-chloro substituent on the imidazo[1,2-a]pyrazine core significantly alters lipophilicity. The target compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid has a computed XLogP3 of -2.1 [1]. The des-chloro analogue, 2-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid (CAS 1468803-20-4), lacks this halogen and has higher polarity with a predicted XLogP3 of approximately -1.5 (estimated based on molecular formula C₈H₁₁N₃O₂ with one fewer heavy atom) [2]. The ΔXLogP3 of approximately -0.6 units corresponds to roughly a 4-fold difference in octanol-water partition coefficient.

Lipophilicity Drug-likeness Membrane permeability

Carboxylic Acid pKa and Ionization State at Physiological pH: Acetic Acid vs. Propanoic Acid Homologue

The acetic acid side chain of the target compound has a predicted pKa of 3.72, meaning it is >99.9% ionized (carboxylate form) at physiological pH 7.4 [1]. The propanoic acid homologue, 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid (CAS 2091575-07-2), bears an additional methylene spacer that electronically insulates the carboxyl group from the heterocyclic core, shifting the predicted pKa to approximately 4.2–4.5 and altering the pH-dependent ionization profile . The target compound's lower pKa ensures more complete ionization at pH 6–7, which can be advantageous for aqueous solubility but may limit passive membrane permeation relative to the homologue.

pKa Ionization state Conjugation chemistry

Rotatable Bond Count and Conformational Entropy: Implications for Target Binding

The target compound contains 2 rotatable bonds (the C–N bond connecting the acetic acid moiety to the piperazine nitrogen and the C–C bond within the acetic acid group itself) [1]. The propanoic acid homologue (CAS 2091575-07-2) contains 3 rotatable bonds due to the additional methylene unit in the side chain . In fragment-based and lead-optimization campaigns, each additional rotatable bond carries an entropic penalty estimated at 0.5–1.5 kcal/mol upon binding, translating to a potential 2- to 12-fold difference in binding affinity for otherwise identical pharmacophores [2]. The more constrained acetic acid linker of the target compound may therefore contribute to improved ligand efficiency relative to longer-chain homologues.

Conformational flexibility Binding entropy Ligand efficiency

Molecular Weight and Heavy Atom Count: Target vs. Carboximidamide Analog for Cellular Permeability Optimization

The target compound (MW = 215.64 g/mol, 14 heavy atoms) is a compact fragment-sized molecule [1]. The carboximidamide analog, 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide (CAS 2098132-11-5, MW = 199.64 g/mol, 13 heavy atoms), lacks the acetic acid side chain but contains a basic guanidine-like moiety that remains predominantly protonated at physiological pH . While the carboximidamide is formally smaller by 16 Da, its permanently charged state at pH 7.4 predicts significantly lower passive membrane permeability compared to the zwitterionic character of the target compound's carboxylate form. This functional group divergence creates a trade-off between molecular size and permeability that must be evaluated on a project-specific basis.

Molecular weight Permeability Drug-likeness

Imidazo[1,2-a]pyrazine Scaffold Kinase Inhibition Potential: Class-Level Evidence Supporting Target Selection Over Alternative Heterocyclic Cores

The imidazo[1,2-a]pyrazine core has been validated as a potent kinase-inhibitor scaffold across multiple independent studies. In the PI3K inhibitor series reported by Martínez González et al. (2012), imidazo[1,2-a]pyrazine derivatives achieved PI3Kα IC₅₀ values as low as sub-nanomolar range [1]. In a more recent function-oriented synthesis study (2022), compound 42 (an imidazo[1,2-a]pyrazine derivative) exhibited PI3Kα IC₅₀ = 0.06 nM and mTOR IC₅₀ = 3.12 nM, representing a >50-fold improvement over the previously reported lead compound 15a [2]. While these data are not directly measured on the target compound itself, they establish the scaffold's intrinsic capacity for high-affinity kinase engagement. The target compound's 3-chloro substituent and saturated 5,6-dihydro system differentiate it from the fully aromatic analogues in these studies, offering a distinct vector for SAR exploration.

Kinase inhibition PI3K Scaffold validation

Commercial Purity Specifications and Database Integrity: Procurement Risk Comparison

The target compound is commercially available with a typical purity specification of ≥95% from multiple vendors [1]. However, a critical procurement risk factor is the documented misannotation in at least one vendor database that erroneously equates this compound with CP-465,022—a structurally unrelated AMPA receptor antagonist (MW ~425 Da, distinct heterocyclic scaffold) [2]. The des-chloro analogue (CAS 1468803-20-4) and the propanoic acid homologue (CAS 2091575-07-2) do not carry this misannotation risk, but they lack the 3-chloro substituent that is essential for certain SAR programs. The carboximidamide analog (CAS 2098132-11-5) is available with similar purity specifications but its basic functional group introduces different salt-forming and handling considerations .

Purity Quality control Database accuracy

Optimal Use Cases for 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Halogenated Scaffolds for X-Ray Crystallography

For structural biology groups pursuing fragment-based drug discovery against PI3K, Aurora kinases, or related targets, the 3-chloro substituent on the target compound provides anomalous scattering for X-ray crystallographic phasing and unambiguous electron density assignment within the ATP-binding pocket. The class-level evidence from imidazo[1,2-a]pyrazine PI3K inhibitors (IC₅₀ down to 0.06 nM for optimized analogues) validates the scaffold's kinase engagement potential, while the fragment-appropriate MW (215.64 Da) and low rotatable bond count (2 bonds) align with fragment library design principles emphasizing ligand efficiency over potency [1][2].

Bioconjugation and PROTAC Linker Chemistry Exploiting the Carboxylic Acid Handle

The acetic acid side chain (pKa 3.72) provides a well-precedented carboxylic acid handle for amide coupling, esterification, and hydrazide formation under standard carbodiimide (EDC/DCC) or HATU-mediated conditions. The predictable ionization state (>99.9% carboxylate at pH 7.4) ensures aqueous solubility during conjugation reactions, while the XLogP3 of -2.1 indicates compatibility with aqueous reaction media. This functional handle differentiates the target compound from the carboximidamide analog (CAS 2098132-11-5), which requires alternative coupling strategies due to its basic, permanently charged guanidine-like moiety [3].

SAR Studies Probing Halogen Effects on Target Engagement and Selectivity

When a medicinal chemistry program requires systematic evaluation of 3-position substituent effects within the imidazo[1,2-a]pyrazine series, the target compound serves as the chloro-substituted reference point. Pair-wise comparison with the des-chloro analogue (CAS 1468803-20-4, XLogP3 ≈ -1.5) enables quantification of halogen contributions to lipophilicity (ΔXLogP3 ≈ -0.6), target binding, and off-target selectivity profiles [4][5]. The propanoic acid homologue (CAS 2091575-07-2, 3 rotatable bonds) provides an additional comparator for assessing linker length effects on conformational flexibility and binding entropy.

Analytical Reference Standard Procurement with Structurally Verified Identity

For laboratories requiring a reliable analytical reference standard of the 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7-acetic acid scaffold, the availability of ≥95% purity material from multiple vendors, combined with unambiguous structural identifiers (InChI Key: BGPVYDMEKWYAKK-UHFFFAOYSA-N, exact mass: 215.0461543 g/mol), supports confident identity verification via HRMS [6]. The documented CP-465,022 misannotation risk necessitates that procurement workflows include orthogonal structural confirmation (e.g., ¹H NMR comparison to the InChI-derived structure) before use in regulated environments, a precaution not required for the des-chloro analogue whose database entries lack this conflict [7].

Quote Request

Request a Quote for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.